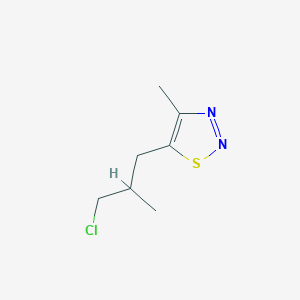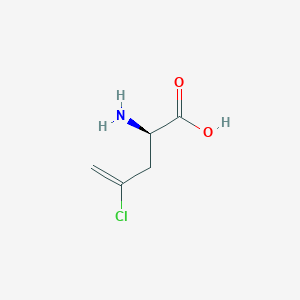![molecular formula C8H11NO3 B13202584 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-hydroxyamino oximes with ethyl acetoacetate, leading to the formation of oxazole derivatives . The reaction conditions often include the use of acetic acid salts and β-keto esters, with yields ranging from 45% to 62%.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share a similar oxazole core and exhibit a range of biological activities.
1,3-Oxazole Derivatives: These compounds are structurally related and have diverse applications in medicinal chemistry.
Uniqueness: 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-propan-2-yl-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
CSSMLZXLZQTQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(O1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




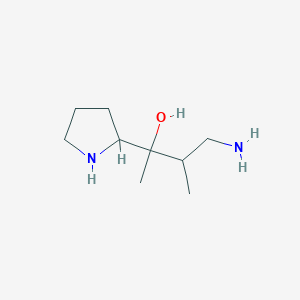


![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
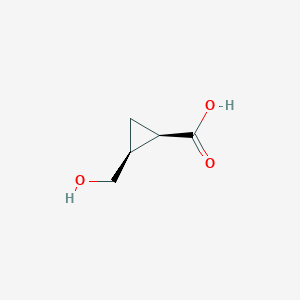
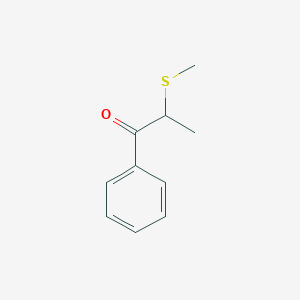
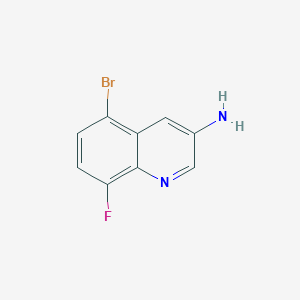
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
